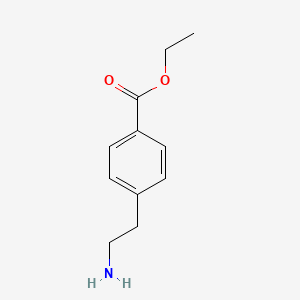
Ethyl 4-(2-aminoethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-aminoethyl)benzoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Ethyl 4-(2-aminoethyl)benzoate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly useful in developing drugs targeting neurological disorders. The compound enhances drug solubility and bioavailability, which are crucial for effective therapeutic outcomes.
Key Points:
- Drug Synthesis : Used in synthesizing local anesthetics and other medications.
- Enhanced Efficacy : Improves the specificity and effectiveness of drug formulations.
Biochemical Research
In biochemical studies, this compound is utilized for investigating enzyme inhibition and receptor binding mechanisms. It aids in understanding cellular processes and identifying potential therapeutic targets.
Applications:
- Enzyme Studies : Acts as a substrate or inhibitor in enzyme kinetics.
- Receptor Binding : Used to explore interactions between drugs and biological receptors.
Cosmetic Formulations
The compound is also incorporated into cosmetic products due to its moisturizing and anti-inflammatory properties. It is particularly valued in skin care formulations where it can enhance product performance.
Benefits:
- Moisturizing Agent : Helps retain skin moisture.
- Anti-inflammatory Effects : Reduces irritation and redness in skin applications.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques. This application is vital for accurately quantifying related compounds in complex mixtures.
Uses:
- Chromatography Standards : Provides reliable benchmarks for method validation.
- Quantitative Analysis : Facilitates the accurate measurement of active ingredients.
Material Science
Recent studies have explored the potential of this compound in developing advanced materials, particularly in drug delivery systems and smart materials. Its chemical properties make it suitable for applications requiring controlled release mechanisms.
Research Highlights:
- Polymeric Materials : Investigated for use in creating drug delivery vehicles.
- Smart Materials Development : Potential applications in responsive materials that change properties under specific conditions.
Case Studies
Eigenschaften
CAS-Nummer |
77266-69-4 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 4-(2-aminoethyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8,12H2,1H3 |
InChI-Schlüssel |
RBLUWLZGAZETKS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)CCN |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















